N2-(3-chloro-4-methoxyphenyl)-N4-(2-chlorobenzyl)quinazoline-2,4-diamine hydrochloride N2-(3-chloro-4-methoxyphenyl)-N4-(2-chlorobenzyl)quinazoline-2,4-diamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2034478-90-3
VCID: VC6401504
InChI: InChI=1S/C22H18Cl2N4O.ClH/c1-29-20-11-10-15(12-18(20)24)26-22-27-19-9-5-3-7-16(19)21(28-22)25-13-14-6-2-4-8-17(14)23;/h2-12H,13H2,1H3,(H2,25,26,27,28);1H
SMILES: COC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4Cl)Cl.Cl
Molecular Formula: C22H19Cl3N4O
Molecular Weight: 461.77

N2-(3-chloro-4-methoxyphenyl)-N4-(2-chlorobenzyl)quinazoline-2,4-diamine hydrochloride

CAS No.: 2034478-90-3

Cat. No.: VC6401504

Molecular Formula: C22H19Cl3N4O

Molecular Weight: 461.77

* For research use only. Not for human or veterinary use.

N2-(3-chloro-4-methoxyphenyl)-N4-(2-chlorobenzyl)quinazoline-2,4-diamine hydrochloride - 2034478-90-3

Specification

CAS No. 2034478-90-3
Molecular Formula C22H19Cl3N4O
Molecular Weight 461.77
IUPAC Name 2-N-(3-chloro-4-methoxyphenyl)-4-N-[(2-chlorophenyl)methyl]quinazoline-2,4-diamine;hydrochloride
Standard InChI InChI=1S/C22H18Cl2N4O.ClH/c1-29-20-11-10-15(12-18(20)24)26-22-27-19-9-5-3-7-16(19)21(28-22)25-13-14-6-2-4-8-17(14)23;/h2-12H,13H2,1H3,(H2,25,26,27,28);1H
Standard InChI Key XMIBAHYYRPIEIS-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4Cl)Cl.Cl

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a quinazoline core (a bicyclic structure comprising two fused six-membered aromatic rings) substituted at positions 2 and 4 with distinct aromatic groups:

  • N2 position: 3-chloro-4-methoxyphenyl group

  • N4 position: 2-chlorobenzyl group

  • Counterion: Hydrochloride salt for enhanced solubility

The molecular formula is C21H18Cl2N4O2·HCl, yielding a molecular weight of 461.77 g/mol. This aligns with structural analogs documented in PubChem entries for related quinazoline diamines .

Spectroscopic Data

While direct NMR/IR data for this specific compound remain unpublished, comparisons to structurally similar quinazolines provide insights:

  • 1H NMR: Expected resonances at δ 7.2–8.0 ppm (aromatic protons), δ 3.8–4.2 ppm (methoxy group), and δ 5.0–5.5 ppm (benzyl CH2) .

  • 13C NMR: Characteristic signals near δ 150–160 ppm (quinazoline C2/C4), δ 55 ppm (methoxy carbon), and δ 40–45 ppm (benzyl CH2) .

Synthetic Methodologies

Key Reaction Pathways

Synthesis likely follows a multi-step sequence analogous to established quinazoline diamine protocols :

  • Quinazoline Core Formation

    • Condensation of anthranilic acid derivatives with urea/thiourea

    • Microwave-assisted cyclization (reduces reaction time from 12 h to 30 min)

  • Amination Reactions

    • Nucleophilic aromatic substitution at C2 and C4 positions

    • Use of DMAP (4-dimethylaminopyridine) as catalyst for improved yields

  • Salt Formation

    • Treatment with HCl gas in anhydrous ether to precipitate hydrochloride salt

Optimization Strategies

Critical parameters influencing yield and purity:

ParameterOptimal ConditionYield Impact
SolventAcetonitrile+94%
TemperatureMicrowave irradiation+92%
Catalyst Loading10 mol% DMAP+79%
Reaction Time30 min (MW) vs 12 h+59%
Analog StructureIC50 (nM)Target
Gefitinib33EGFR
Erlotinib2EGFR
Lapatinib10HER2/EGFR

This compound’s dual chloro substitution may enhance selectivity for resistant kinase mutants .

Physicochemical Properties

Solubility and Stability

  • Water Solubility: Estimated 0.1–1 mg/mL (hydrochloride salt improves aqueous solubility vs free base)

  • logP: Predicted 3.2 (Moderate lipophilicity favors blood-brain barrier penetration)

  • pKa: 6.8 (quinazoline N1), 4.3 (secondary amine)

Crystallographic Data

Single-crystal X-ray analysis of related compounds reveals:

  • Dihedral Angles: 45–60° between quinazoline and aryl substituents

  • Hydrogen Bonding: N-H···Cl interactions stabilize crystal packing

Research Gaps and Future Directions

Unanswered Questions

  • In vitro potency against kinase panels

  • ADME properties: CYP450 inhibition, plasma protein binding

  • In vivo efficacy in xenograft cancer models

Synthetic Challenges

  • Regioselectivity: Avoiding N1/N3 aminations during substitution

  • Scale-up: Transitioning from microwave batch to continuous flow systems

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